![molecular formula C9H9N3OS B14060379 1-(6-Amino-2-methylthiazolo[5,4-b]pyridin-7-yl)ethan-1-one](/img/structure/B14060379.png)
1-(6-Amino-2-methylthiazolo[5,4-b]pyridin-7-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Amino-2-methylthiazolo[5,4-b]pyridin-7-yl)ethan-1-one is a heterocyclic compound that features a thiazole ring fused to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Amino-2-methylthiazolo[5,4-b]pyridin-7-yl)ethan-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminoacetophenone with isobenzofuran-1,3-dione in boiling acetic acid to produce 2-(4-acetylphenyl)isoindoline-1,3-dione. This intermediate is then reacted with thiosemicarbazide to afford the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-Amino-2-methylthiazolo[5,4-b]pyridin-7-yl)ethan-1-one can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific solvents and temperatures to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.
Applications De Recherche Scientifique
1-(6-Amino-2-methylthiazolo[5,4-b]pyridin-7-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: This compound is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(6-Amino-2-methylthiazolo[5,4-b]pyridin-7-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of biological pathways, resulting in various physiological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Pyrano[2,3-d]thiazoles: These compounds also feature a thiazole ring but are fused with a pyran ring instead of a pyridine ring.
Uniqueness
1-(6-Amino-2-methylthiazolo[5,4-b]pyridin-7-yl)ethan-1-one is unique due to its specific substitution pattern and the presence of both amino and methyl groups. This unique structure can lead to distinct chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Formule moléculaire |
C9H9N3OS |
|---|---|
Poids moléculaire |
207.25 g/mol |
Nom IUPAC |
1-(6-amino-2-methyl-[1,3]thiazolo[5,4-b]pyridin-7-yl)ethanone |
InChI |
InChI=1S/C9H9N3OS/c1-4(13)7-6(10)3-11-9-8(7)12-5(2)14-9/h3H,10H2,1-2H3 |
Clé InChI |
ZNPWXOHRHOBKIO-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C(=CN=C2S1)N)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


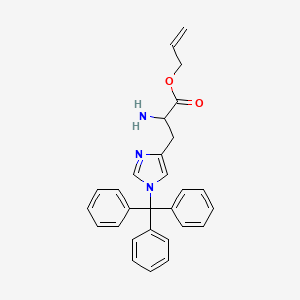
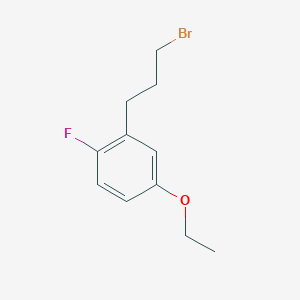
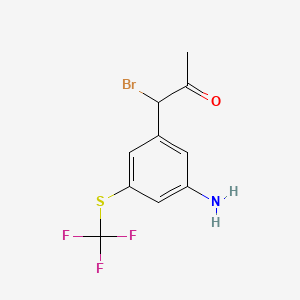



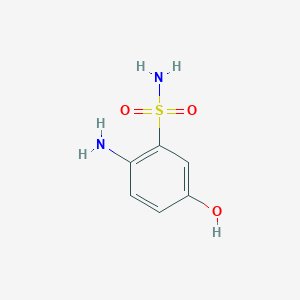

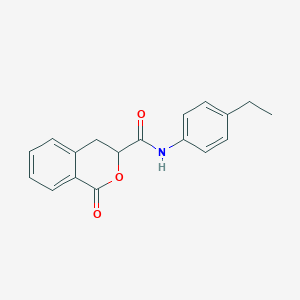
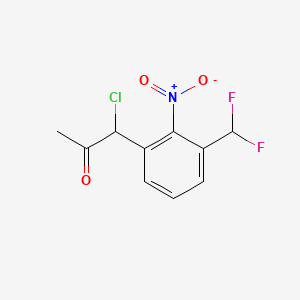
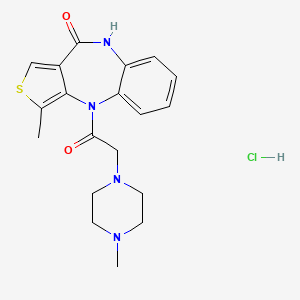
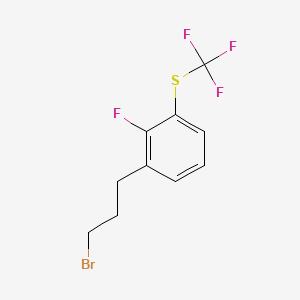
![Sodium;12-[(2,4-difluorophenyl)methylcarbamoyl]-6-methyl-8,11-dioxo-4-oxa-1,7-diazatricyclo[7.4.0.03,7]trideca-9,12-dien-10-olate](/img/structure/B14060388.png)
![(E)-3-(4-Trifluoromethylthio-1H-benzo[d]imidazol-6-yl)acrylic acid](/img/structure/B14060389.png)
